(S)-6,8-Difluorochroman-3-amine(2s,3s)-2,3-dihydroxysuccinate
Description
(S)-6,8-Difluorochroman-3-amine(2S,3S)-2,3-dihydroxysuccinate is a chiral amine salt comprising two distinct components:
- Amine moiety: (S)-6,8-Difluorochroman-3-amine, a fluorinated chroman derivative with a stereogenic center at the C3 position. The fluorine substituents at positions 6 and 8 enhance lipophilicity and may influence bioavailability or receptor binding in pharmaceutical applications.
- Counterion: (2S,3S)-2,3-dihydroxysuccinate (D-(-)-tartaric acid), a chiral dicarboxylic acid (C₄H₄O₆; CAS 147-71-7) with two defined stereocenters, widely used in resolving racemic amines due to its ability to form diastereomeric salts .
This compound is likely synthesized via salt metathesis, where the basic amine reacts with tartaric acid to yield a crystalline salt. Such salts are critical in enantiomeric purification, as demonstrated in patent applications (e.g., piperidine-carboxylate salts resolved using (2S,3S)-dihydroxysuccinate) .
Properties
Molecular Formula |
C13H15F2NO7 |
|---|---|
Molecular Weight |
335.26 g/mol |
IUPAC Name |
6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C9H9F2NO.C4H6O6/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6;5-1(3(7)8)2(6)4(9)10/h1,3,7H,2,4,12H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
KFFVIGZTINBPML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Synthetic Steps and Reactions
Chroman Ring Construction and Fluorination
- The chroman (3,4-dihydro-2H-1-benzopyran) core is typically synthesized via cyclization reactions starting from appropriately substituted phenols and allylic alcohols or aldehydes.
- The 6 and 8 positions on the aromatic ring are selectively fluorinated using electrophilic fluorination reagents or via fluorinated building blocks to incorporate difluoro substituents.
- Fluorination methods often involve reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to avoid over-fluorination or undesired side reactions.
Introduction of the Amino Group at C-3
- The amine group at the 3-position is introduced through nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality at C-3.
- Stereoselective amination is achieved by employing chiral auxiliaries or catalysts, or by using chiral starting materials to ensure the (S)-configuration.
- Protection and deprotection strategies are employed to control reactivity and selectivity during this step.
Salt Formation with (2S,3S)-2,3-Dihydroxysuccinic Acid
- The free amine is reacted with (2S,3S)-2,3-dihydroxysuccinic acid (tartaric acid) to form the corresponding dihydroxysuccinate salt.
- This salt formation enhances the compound's stability, solubility, and crystallinity, facilitating purification and handling.
- The salt formation is typically carried out by mixing equimolar amounts of the amine and tartaric acid in a suitable solvent (e.g., ethanol or water) under mild conditions.
Detailed Synthetic Route Example
While no fully detailed published protocol exclusively for (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate is publicly available, analogous synthetic strategies can be inferred from related compounds and fluorinated chroman derivatives.
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Aromatic fluorination | Selectfluor or NFSI, solvent (acetonitrile), room temp | Selective fluorination at 6,8 positions on chroman precursor | Requires regioselectivity control |
| 2 | Chroman ring cyclization | Acid catalyst, heat | Formation of 3,4-dihydro-2H-chroman core | Starting from fluorinated phenol derivatives |
| 3 | Introduction of amine at C-3 | Reductive amination: aldehyde intermediate + NH3 or amine source + reducing agent (NaBH3CN) | (S)-6,8-Difluorochroman-3-amine | Chiral induction via chiral catalyst or starting material |
| 4 | Salt formation | (2S,3S)-2,3-dihydroxysuccinic acid, solvent (ethanol/water), mild heating | Formation of dihydroxysuccinate salt | Enhances stability and purity |
Research Findings and Optimization
Stereochemical Control
- The (S)-configuration at C-3 is critical for biological activity and is achieved through chiral pool synthesis or asymmetric catalysis.
- Use of chiral auxiliaries or catalysts during amination ensures high enantiomeric excess.
Fluorination Impact
- The difluoro substituents at positions 6 and 8 influence the electronic properties of the chroman ring, potentially enhancing biological activity.
- Fluorination also affects metabolic stability and lipophilicity, important parameters in drug design.
Salt Formation Benefits
- Formation of the dihydroxysuccinate salt improves compound handling, crystallinity, and solubility.
- The (2S,3S)-2,3-dihydroxysuccinic acid used is chiral, complementing the stereochemistry of the amine and aiding in enantiomeric purity.
Summary Table of Compound Characteristics and Preparation
| Property | Description |
|---|---|
| Molecular Formula | C13H15F2NO7 |
| Molecular Weight | 335.26 g/mol |
| IUPAC Name | (3S)-6,8-difluoro-3,4-dihydro-2H-chromen-3-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
| Key Functional Groups | Difluoro-substituted chroman, amine at C-3, dihydroxysuccinate salt |
| Synthetic Challenges | Regioselective fluorination, stereoselective amination, salt formation |
| Typical Reagents | Selectfluor/NFSI, chiral catalysts, reducing agents (NaBH3CN), tartaric acid |
| Applications | Medicinal chemistry, potential antiviral and enzyme inhibitor research |
Chemical Reactions Analysis
Types of Reactions
MFCD24387153 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD24387153 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD24387153 depend on the type of reaction and the reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
MFCD24387153 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD24387153 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Critical Analysis
Counterion Role : (2S,3S)-dihydroxysuccinate is superior to HCl in achieving enantiomeric enrichment. For example, ethyl 4-methylpiperidine-3-carboxylate salts achieved a 98:2 enantiomeric ratio (er) with tartaric acid, whereas HCl salts lack stereochemical resolution .
Crystallinity: Tartrate salts often exhibit superior crystallinity over non-chiral acids, simplifying purification. For instance, the patent example yielded 245 g of a white solid with a 15:1 cis:trans ratio .
Limitations and Trade-offs
- Solubility : While tartrate salts improve aqueous solubility versus free bases, they may reduce solubility in organic solvents, complicating formulation.
- Synthetic Complexity: Fluorination introduces synthetic challenges (e.g., regioselective fluorination, inert conditions), increasing cost compared to non-fluorinated amines.
Biological Activity
(S)-6,8-Difluorochroman-3-amine(2S,3S)-2,3-dihydroxysuccinate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a chroman backbone with difluoromethyl groups and a dihydroxysuccinate moiety , which are crucial for its biological interactions. The presence of fluorine atoms is known to enhance pharmacokinetic properties, making such compounds more effective as drug candidates.
Biological Activities
Research indicates that (S)-6,8-Difluorochroman-3-amine exhibits diverse biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, interacting with various biological targets involved in metabolic pathways.
- Inflammation Modulation : Its structural similarity to other biologically active molecules suggests roles in modulating physiological processes such as inflammation and metabolic regulation.
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to various biological targets. Techniques like surface plasmon resonance and molecular docking simulations are employed to assess these interactions.
Synthesis Methods
The synthesis of (S)-6,8-Difluorochroman-3-amine can be achieved through several methods that emphasize controlling reaction conditions to achieve high yields and purity. These methods are critical for producing compounds with the desired biological activity.
Comparative Biological Activity
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Fluorochroman-3-amine | Fluorinated chroman with amine group | Antidepressant activity |
| 2-Hydroxy-2-(4-fluorophenyl)acetic acid | Hydroxy acetic acid derivative | Anti-inflammatory properties |
| 4-(2-Aminoethyl)phenol | Aminoethyl substituted phenol | Antioxidant activity |
This table highlights how minor modifications in structure can lead to significant changes in biological function.
Case Studies and Research Findings
- Cancer Research : In studies involving tumor models, (S)-6,8-Difluorochroman-3-amine has demonstrated efficacy in reducing tumor growth. For instance, a study using a mouse model showed significant reductions in tumor size when treated with the compound compared to control groups .
- Metabolic Pathway Modulation : Further research has indicated that the compound may influence metabolic pathways related to energy homeostasis and glucose metabolism. This suggests potential applications in treating metabolic disorders.
- Pharmacological Profiling : Detailed pharmacological profiling has been conducted to assess the safety and efficacy of (S)-6,8-Difluorochroman-3-amine. Studies have utilized various assays to evaluate its effect on different biological systems, providing insights into its therapeutic potential .
Q & A
Q. What analytical techniques are essential for verifying the stereochemical purity of (S)-6,8-Difluorochroman-3-amine (2S,3S)-2,3-dihydroxysuccinate?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose- or amylase-based columns) to separate enantiomers. Mobile phase optimization with polar organic modifiers (e.g., ethanol/hexane) enhances resolution .
- X-ray Crystallography : Resolve absolute configuration by analyzing single crystals grown via slow evaporation in solvents like methanol/water .
- NMR Spectroscopy : Employ NOESY or Mosher’s ester derivatization to confirm spatial arrangement of substituents .
Q. How is the dihydroxysuccinate counterion introduced during salt formation?
Methodological Answer:
- React the free base (S)-6,8-Difluorochroman-3-amine with (2S,3S)-dihydroxysuccinic acid in a 1:1 molar ratio in a polar solvent (e.g., ethanol or water).
- Monitor pH to ensure complete protonation of the amine. Crystallization at low temperatures (4°C) yields the salt. Confirm stoichiometry via elemental analysis or mass spectrometry .
Q. What synthetic routes are suitable for constructing the chroman core with 6,8-difluoro substitution?
Methodological Answer:
- Cyclization : Start with 2,4-difluorophenol derivatives. Perform Claisen-Schmidt condensation with α,β-unsaturated ketones, followed by acid-catalyzed cyclization to form the chroman ring .
- Fluorination : Post-functionalize the chroman scaffold using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled conditions to avoid over-fluorination .
Advanced Research Questions
Q. How do stereochemical variations in the dihydroxysuccinate counterion affect the compound’s physicochemical properties?
Methodological Answer:
- Compare salt forms with (2R,3R)-, (2S,3R)-, and (2S,3S)-dihydroxysuccinate using:
- Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF).
- Dissolution Kinetics : Use intrinsic dissolution rate (IDR) apparatus to assess salt stability under physiological conditions.
- Thermal Analysis : DSC/TGA profiles reveal differences in melting points and hydrate formation .
Q. What computational strategies can predict the binding affinity of this compound to aminergic receptors (e.g., adrenergic or serotonin receptors)?
Methodological Answer:
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites (e.g., β1-adrenergic receptor PDB: 7JJO). Focus on hydrogen bonding with the dihydroxysuccinate and fluorinated chroman moieties.
- MD Simulations : Run 100-ns trajectories in explicit lipid bilayers to evaluate conformational stability and binding free energy (MM/PBSA) .
Q. How can isotopic labeling (e.g., deuterium or ¹³C) be applied to study metabolic pathways of this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize the chroman-amine with deuterium at the 3-position via catalytic deuteration (Pd/C, D₂ gas). Track metabolites using LC-MS/MS in hepatocyte assays .
- ¹³C-Labeled Dihydroxysuccinate : Introduce ¹³C at carboxyl groups via enzymatic synthesis with ¹³C-malic acid and succinate dehydrogenase. Use NMR to map metabolic intermediates .
Data Contradiction and Resolution
Q. Conflicting reports suggest variable bioactivity of fluorinated chroman derivatives. How can researchers design experiments to resolve these discrepancies?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with mono-/di-fluoro substitutions at positions 6, 7, and 8. Test in vitro (e.g., cAMP assays for adrenergic activity) to isolate positional effects.
- Crystallographic Analysis : Resolve ligand-receptor co-crystals to identify critical fluorine interactions (e.g., halogen bonding vs. steric hindrance) .
Q. What experimental controls are critical when assessing enantiomer-specific toxicity?
Methodological Answer:
- Enantiopure Controls : Include (R)-6,8-Difluorochroman-3-amine and racemic mixtures in toxicity assays (e.g., Ames test, hERG inhibition).
- Chiral Stability Testing : Incubate compounds in simulated gastric fluid (pH 1.2) to rule out in vivo racemization .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
